1-(Oxan-3-yl)cyclopropane-1-carboxylic acid

Catalog No.
S13804073
CAS No.
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Oxan-3-yl)cyclopropane-1-carboxylic acid

Product Name

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid

IUPAC Name

1-(oxan-3-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-2-1-5-12-6-7/h7H,1-6H2,(H,10,11)

InChI Key

QIBFZLVVZZDVAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CC2)C(=O)O

1-(Oxan-3-yl)cyclopropane-1-carboxylic acid is a cyclic organic compound characterized by the presence of both a cyclopropane ring and an oxane (tetrahydrofuran) moiety. Its molecular structure features a carboxylic acid functional group attached to the cyclopropane, which contributes to its unique chemical properties. The compound's molecular formula can be represented as C8H12O3C_8H_{12}O_3, and it exists as a mixture of stereoisomers due to the chiral centers present in its structure. This compound is of significant interest in both synthetic organic chemistry and biological research due to its potential applications.

, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the opening or modification of the oxolane ring with nucleophiles such as amines or thiols.

These reactions are crucial for further functionalization and modification of the compound for potential applications in pharmaceuticals and organic synthesis.

The biological activity of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid has been explored in various studies. It may act as a ligand that interacts with specific enzymes or receptors, modulating their activity. Its unique structure allows it to participate in enzyme mechanisms and protein-ligand interactions, making it a valuable probe in biological research. The compound's chiral nature also enables investigations into stereoselective processes within biological systems.

Several methods have been developed for synthesizing 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid:

  • Cyclopropylcarboxylic Acid Reaction: One common approach involves reacting cyclopropylcarboxylic acid with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are often used to ensure consistent product quality and yield, with purification steps such as distillation or recrystallization following the synthesis process.

These methods highlight the versatility and adaptability of synthetic routes for producing this compound efficiently.

The applications of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid span several fields:

  • Medicinal Chemistry: It holds potential for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators due to its structural features.
  • Organic Synthesis: The compound serves as a building block for constructing more complex molecules, facilitating advancements in synthetic methodologies and catalytic processes.
  • Biological Research: It is utilized as a probe to study enzyme mechanisms and protein interactions, contributing to the understanding of biochemical pathways.

Research into the interaction studies of 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid has shown that it can bind to specific molecular targets, potentially altering their activity. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in enzyme function or receptor signaling pathways. Further investigation into these interactions could reveal new insights into its pharmacological potential.

Several compounds share structural similarities with 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid. Here are a few notable examples:

Compound NameStructure FeaturesNotable Properties
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acidSimilar cyclopropane structure with different oxolane positionExhibits distinct reactivity due to structural differences
Cyclopropane-1-carboxylic acidLacks the oxolane ring; simpler structureLess complex reactivity compared to 1-(Oxan-3-yl) derivative
2-(Oxan-3-yl)cyclopropane-1-carboxylic acidContains both cyclopropane and oxolane moietiesUnique combination confers distinct reactivity

Uniqueness: 1-(Oxan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both cyclopropane and oxolane rings, which together confer distinct chemical and biological properties compared to these similar compounds. Its ability to engage in diverse

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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